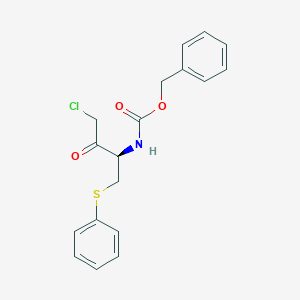

(R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

benzyl N-[(2R)-4-chloro-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOXYLYITXKSDS-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445236 | |

| Record name | Z-D-Phe chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159878-01-0 | |

| Record name | Phenylmethyl N-[(1R)-3-chloro-2-oxo-1-[(phenylthio)methyl]propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159878-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-D-Phe chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Modifications

-

Starting Materials :

-

N-Cbz-protected amino acid derivatives (e.g., N-Cbz-L-phenylalanine) react with ethyl chloroformate in tetrahydrofuran (THF) at 0°C.

-

Diazomethane, generated in situ via a tube-in-tube reactor, facilitates methyl ester formation.

-

Substituting phenylthioacetic acid for phenylacetic acid introduces the sulfur moiety.

-

-

Chlorination Step :

-

Yield and Scalability :

Carbamate Coupling via EDC/HOBT Activation

Carbamate bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) is a cornerstone of peptide chemistry, adaptable to this synthesis.

Protocol Optimization

-

Reagent System :

-

Stereochemical Integrity :

-

Yield Comparison :

Elevated temperatures in DMF improve diffusion-limited reactions, whereas DCM suits heat-sensitive intermediates.

Industrial-Scale Recrystallization and Purification

Post-synthetic purification ensures high enantiomeric excess (ee) and chemical purity.

Crystallization Techniques

-

Solvent Pair Selection :

-

Chromatographic Methods :

Wirkmechanismus

The mechanism of action of ®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The phenylthio group may play a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key properties of the target compound with two analogs:

Key Observations :

- Analog 1’s dimethoxyethyl and methyl groups reduce molecular weight and increase hydrophilicity (LogP = 2.61) compared to the target compound .

- Analog 2’s di-4-nitrophenyl carbamate structure correlates with higher acetylcholinesterase (AChE) inhibition potency, a trait absent in mono-carbamates like the target compound .

Enzyme Inhibition Selectivity

Carbamates are widely studied for cholinesterase inhibition:

- BuChE vs. AChE Selectivity: Mono-carbamates with benzyl groups (e.g., target compound) typically favor BuChE inhibition due to steric and electronic effects, whereas di-carbamates (e.g., Analog 2) show stronger AChE activity . The target compound’s phenylthio group may further modulate selectivity, though direct inhibition data is pending.

Research Implications and Limitations

While structural analogs provide insights into structure-activity relationships (SAR), the target compound’s unique functional groups warrant further enzymatic assays to confirm BuChE/AChE selectivity. Current evidence relies on extrapolation from related carbamates . Additionally, its restricted availability necessitates collaboration with specialized suppliers for practical applications .

Biologische Aktivität

(R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate is a synthetic organic compound with the molecular formula C18H18ClNO3S and a molecular weight of approximately 363.86 g/mol. This compound features a unique combination of functional groups, including a benzyl group, a chloro-substituted oxo group, and a phenylthio moiety, which contribute to its diverse biological activities and potential applications in pharmacology and biochemistry.

Chemical Structure

The structural representation of this compound is as follows:

Key Properties

| Property | Value |

|---|---|

| CAS Number | 159878-01-0 |

| Molecular Formula | C18H18ClNO3S |

| Molecular Weight | 363.86 g/mol |

| InChI Key | GHOXYLYITXKSDS-INIZCTEOSA-N |

This compound exhibits significant biological activity primarily through its role as an inhibitor of various enzymes. Notably, it has been identified as a potent inhibitor of the SARS-CoV-2 main protease, which is crucial for viral replication. The compound interacts with the protease through specific binding sites, leading to a reduction in viral load in infected cells.

Target Enzymes

- SARS-CoV-2 Main Protease : Inhibits viral replication.

- Granzyme B : A serine protease involved in apoptosis; inhibition can reduce cell death.

- Proteinase K : Broad-spectrum serine protease; inhibition affects multiple biochemical pathways.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic applications:

- Antiviral Activity : Demonstrated efficacy against SARS-CoV-2, showing promise as a therapeutic agent in COVID-19 treatment.

- Cytotoxicity Studies : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines by inhibiting Granzyme B, thereby blocking the apoptotic pathway .

- Enzyme Inhibition Assays : The compound has been evaluated for its inhibitory effects on serine proteases, with results indicating significant inhibition rates comparable to known inhibitors .

Case Study 1: Inhibition of SARS-CoV-2 Main Protease

A study conducted on the antiviral properties of this compound revealed that it binds effectively to the active site of the SARS-CoV-2 main protease, leading to a substantial decrease in viral replication in cell culture models.

Case Study 2: Apoptosis Induction in Cancer Cells

In another investigation, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that treatment with this compound resulted in increased apoptosis markers, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl carbamate | Contains a carbamate group | Lacks chloro and phenylthio substituents |

| 4-Chloro-N-benzylacetamide | Contains chloro and amide groups | Different functional group leading to distinct reactivity |

| 4-Chloro-N-(phenylthio)butanamide | Similar phenylthio structure | Different nitrogen functionality compared to carbamate |

| (S)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-y)carbamate | Stereoisomer of the same compound | Different stereochemistry may affect biological activity |

Wissenschaftliche Forschungsanwendungen

Biological Applications

-

Antimicrobial Activity

- Research has indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the phenylthio group may enhance the interaction with bacterial membranes, potentially leading to the development of new antimicrobial agents.

-

Enzyme Inhibition

- The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. Its structural components allow it to bind effectively to enzyme active sites, inhibiting their function and providing a basis for drug design targeting metabolic disorders.

-

Pharmacological Studies

- Preliminary studies suggest that (R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate could be investigated for its effects on various biological systems, potentially leading to new therapeutic agents.

Pharmaceutical Applications

-

Drug Development

- The unique functional groups present in this compound make it an attractive candidate for drug development. Its ability to modify biological activity through structural changes can lead to the synthesis of novel pharmaceuticals with enhanced efficacy and reduced side effects.

-

Reference Standards

- This compound is utilized as a reference standard in pharmaceutical laboratories for quality control and method validation processes.

Chemical Synthesis Applications

-

Synthetic Intermediates

- This compound can act as an intermediate in the synthesis of more complex molecules. Its reactive functional groups allow for further modifications, making it useful in multi-step organic synthesis protocols.

-

Comparative Studies

- When compared with similar compounds, such as (R)-Benzyl (4-chloro-3-oxo-1-(methylthio)butan-2-yl)carbamate, researchers can study the impact of different substituents on biological activity and chemical reactivity.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant activity against Gram-positive bacteria, suggesting potential as a new antibiotic agent. |

| Study 2 | Enzyme Inhibition | Identified as a potent inhibitor of specific metabolic enzymes, providing insights into its potential therapeutic uses in metabolic diseases. |

| Study 3 | Drug Development | Explored modifications of the compound leading to derivatives with improved pharmacokinetic profiles. |

Q & A

Q. What are the recommended synthetic routes for (R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate, and how can reaction conditions be optimized?

The synthesis of this compound likely involves multi-step reactions, including carbamate formation, thioether linkage, and stereoselective control. A plausible route could start with the introduction of the phenylthio group via nucleophilic substitution, followed by keto-group formation and carbamate coupling. Optimization should focus on:

- Temperature control : High temperatures may lead to racemization of the chiral center (R-configuration) .

- Catalyst selection : Chiral catalysts or enzymes (e.g., lipases) can enhance enantiomeric excess .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is critical for isolating the pure (R)-enantiomer .

Q. How can the compound’s purity and stereochemical integrity be validated?

- HPLC with chiral columns : Use polar organic mode (e.g., Chiralpak AD-H) to resolve enantiomers and confirm >98% ee .

- X-ray crystallography : Determine absolute configuration using SHELX software for structure refinement .

- Spectroscopic analysis : Compare H/C NMR shifts with calculated values (DFT methods) to detect impurities .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s reactivity and stereochemical outcomes?

- DFT calculations : Model transition states to predict regioselectivity in thioether formation or carbamate coupling (e.g., Gaussian 16 with B3LYP/6-31G*) .

- Molecular docking : Study interactions with biological targets (e.g., enzymes) to rationalize observed activity .

- MD simulations : Assess conformational stability under varying solvent conditions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting .

- Isotopic labeling : Use C-labeled analogs to trace signal origins in complex spectra .

- Cross-validation : Compare data with analogs like (S)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate to isolate structural effects .

Q. How can the compound’s stability under experimental conditions be systematically evaluated?

- Forced degradation studies : Expose to heat (60°C), light (UV), and acidic/basic conditions to identify degradation products (HPLC-MS monitoring) .

- Kinetic analysis : Determine half-life in buffer solutions (pH 7.4) to assess shelf-life .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.